
Dibekacin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .
Vorbereitungsmethoden
Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The preparation process involves the removal of hydroxyl groups from the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .
Analyse Chemischer Reaktionen
Common Chemical Reactions
Dibekacin sulfate participates in reactions typical of aminoglycosides, including:
- Oxidation : Reacts with strong oxidizing agents (e.g., hydrogen peroxide) under acidic conditions, leading to hydroxyl group modifications.
- Reduction : Undergoes reductive amination in the presence of sodium borohydride (NaBH₄) or other reducing agents to modify amine groups.
- Substitution : Hydroxyl groups at positions 3', 4', and 6' are susceptible to nucleophilic substitution with reagents like acetic anhydride or alkyl halides.
Key reagents and outcomes are summarized below:
Reaction Type | Reagents/Conditions | Products/Outcomes |
---|---|---|
Oxidation | H₂O₂, acidic pH | Hydroxyl → carbonyl conversion |
Acylation | Acetic anhydride, pyridine | Acetylated derivatives (improved stability) |
Sulfonation | SO₃ complexes | Enhanced solubility via sulfonate groups |
Alkylation | Methyl iodide, base catalysis | Methylation of primary amines |
Enzymatic Modifications
This compound is a substrate for bacterial resistance enzymes, including:
Aminoglycoside Phosphotransferases (APHs)
- APH(2″) isoforms phosphorylate the 2″-hydroxyl group of the glucosamine ring, rendering the antibiotic inactive .
Aminoglycoside Acetyltransferases (AACs)
Chemoenzymatic Derivatization
Recent studies highlight engineered enzymes for site-specific modifications :
- AAC(6′)-Ie/APH(2″)-Ia bifunctional enzyme :
Enzyme Variant | Modification Site | Catalytic Efficiency (kcat/Km) |
---|---|---|
Wild-type AAC(6′)-Ie | 6′-amine | 2.1×104M−1s−1) |
D80G-1–240 mutant | 4‴-amine | 8.9×103M−1s−1) |
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Antimicrobial Efficacy
Dibekacin sulfate exhibits a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.78 |
Staphylococcus epidermidis | 0.78 |
Micrococcus flavus | 6.25 |
Bacillus anthracis | 0.39 |
Bacillus cereus | 1.56 |
Escherichia coli | 0.2 - 100 |
Pseudomonas aeruginosa | <0.2 - 100 |
Klebsiella pneumoniae | 0.39 |
These values indicate that this compound is particularly effective against gram-positive bacteria and select gram-negative strains, making it a valuable option in clinical settings where antibiotic resistance poses significant challenges.
Clinical Applications
This compound has been utilized in various clinical scenarios:
- Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria, thereby improving patient outcomes .
- Intrathoracic Administration : Administered intrathoracically in animal models with induced pleurisy, this compound showed promising serum levels, indicating effective local delivery for treating infections .
- Ocular Infections : In a case study involving patients with blepharitis, topical application of this compound resulted in significant symptom improvement compared to control groups .
Nephrotoxicity Studies
A critical concern associated with aminoglycoside antibiotics is nephrotoxicity. Research indicates that dibekacin can induce renal toxicity, assessed through blood urea nitrogen (BUN) levels in animal models. Modified derivatives of dibekacin have been investigated for reduced nephrotoxic effects:
- Dibekacin-di-N-methanesulfonate : Exhibited minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.
- Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Demonstrated lower mortality and better body weight gain during prolonged treatments compared to the parent compound .
Research Applications
In addition to its clinical uses, this compound serves as a valuable tool in scientific research:
- Antibiotic Coating Studies : Investigations into the efficacy of this compound-coated indwelling catheters have shown its potential to release the antibiotic into urine over time, effectively delaying lower urinary tract infections .
- Fibrin Glue Studies : Adding this compound to fibrin glue decreased bacterial colonization likelihood, indicating its utility in surgical applications .
Wirkmechanismus
Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The drug binds irreversibly to the 30S subunit of bacterial ribosomes, disrupting the formation of the initiation complex and causing misreading of mRNA . This leads to the production of faulty proteins, ultimately resulting in bacterial cell death . The drug’s bactericidal nature makes it particularly effective against aerobic Gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it is unique in its ability to target certain bacterial strains that are resistant to other aminoglycosides . This makes this compound a valuable option in the treatment of multi-drug resistant bacterial infections .
Biologische Aktivität
Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, primarily used in the treatment of severe gram-negative bacterial infections. This article explores its biological activity, efficacy, and safety based on various studies and findings from the literature.
This compound has the molecular formula C18H39N5O12S and a molecular weight of approximately 549.59 g/mol. It functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria, which ultimately leads to cell death. This mechanism is crucial for its effectiveness against a variety of bacterial strains, particularly those resistant to other antibiotics.
Antimicrobial Efficacy
This compound demonstrates broad-spectrum antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.78 |
Staphylococcus epidermidis | 0.78 |
Micrococcus flavus | 6.25 |
Bacillus anthracis | 0.39 |
Bacillus cereus | 1.56 |
Escherichia coli | 0.2 - 100 |
Pseudomonas aeruginosa | <0.2 - 100 |
Klebsiella pneumoniae | 0.39 |
These values indicate that this compound is particularly potent against gram-positive bacteria and some gram-negative strains, making it an important option in clinical settings where resistance is a concern .
Nephrotoxicity Studies
One significant concern with aminoglycosides, including this compound, is nephrotoxicity. Studies have shown that dibekacin can induce renal toxicity, which has been assessed through blood urea nitrogen (BUN) levels in animal models. Research indicates that modified derivatives of dibekacin exhibit reduced nephrotoxic effects compared to the parent compound:
- Dibekacin-di-N-methanesulfonate : Minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.
- Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Showed lower mortality and better body weight gain compared to this compound during prolonged treatments .
Clinical Applications
This compound has been utilized in various clinical settings, including:
- Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria .
- Intrathoracic Administration : Administered intrathoracically in rabbits with induced pleurisy showed promising serum levels, indicating effective local delivery for treating infections .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in treating severe infections:
- Case Study on Blepharitis : Patients treated with topical this compound showed significant improvement in symptoms compared to controls, supporting its use for ocular infections.
- Clinical Trials for Conjunctivitis : In randomized trials, patients receiving dibekacin demonstrated faster resolution of conjunctivitis symptoms compared to those on placebo.
Eigenschaften
CAS-Nummer |
58580-55-5 |
---|---|
Molekularformel |
C18H39N5O12S |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
InChI-Schlüssel |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.